Cas no 1807118-94-0 (2-Bromo-4-bromomethyl-6-cyanobenzoic acid)

2-Bromo-4-bromomethyl-6-cyanobenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-bromomethyl-6-cyanobenzoic acid
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- インチ: 1S/C9H5Br2NO2/c10-3-5-1-6(4-12)8(9(13)14)7(11)2-5/h1-2H,3H2,(H,13,14)
- InChIKey: QNFYDJJCUQPIEE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CBr)=CC(C#N)=C1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 61.1
2-Bromo-4-bromomethyl-6-cyanobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019244-500mg |
2-Bromo-4-bromomethyl-6-cyanobenzoic acid |
1807118-94-0 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
Alichem | A015019244-250mg |
2-Bromo-4-bromomethyl-6-cyanobenzoic acid |
1807118-94-0 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015019244-1g |
2-Bromo-4-bromomethyl-6-cyanobenzoic acid |
1807118-94-0 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
2-Bromo-4-bromomethyl-6-cyanobenzoic acid 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
2-Bromo-4-bromomethyl-6-cyanobenzoic acidに関する追加情報
Professional Introduction to 2-Bromo-4-bromomethyl-6-cyanobenzoic acid (CAS No. 1807118-94-0)
2-Bromo-4-bromomethyl-6-cyanobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807118-94-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic biology due to its versatile structural framework. This bichlorinated benzoic acid derivative features both bromo and cyano functional groups, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of these electron-withdrawing and electron-donating groups imparts unique reactivity, enabling its utility in constructing complex heterocyclic scaffolds essential for drug discovery.
The compound’s molecular structure, characterized by a benzoic acid core substituted with bromine atoms at the 2nd and 4th positions and a cyano group at the 6th position, offers a rich platform for chemical manipulation. Such structural features are particularly appealing in medicinal chemistry, where precise control over electronic properties is crucial for modulating biological activity. The bromomethyl substituent, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl and amine-containing pharmacophores.
In recent years, 2-Bromo-4-bromomethyl-6-cyanobenzoic acid has been explored in the development of novel therapeutic agents targeting various diseases. One notable area of research involves its application in the synthesis of small-molecule inhibitors for enzymes implicated in cancer progression. For instance, studies have demonstrated its utility in generating derivatives that interact with kinases and transcription factors, which are critical mediators of cellular proliferation and survival. The cyano group enhances binding affinity through hydrogen bonding or coordination interactions with specific amino acid residues in protein targets, while the bromine atoms facilitate further derivatization to optimize pharmacokinetic properties.
Another emerging application lies in the field of antimicrobial research. The increasing prevalence of drug-resistant pathogens has driven the search for novel antimicrobial agents with unique mechanisms of action. 2-Bromo-4-bromomethyl-6-cyanobenzoic acid serves as a precursor for designing molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies suggest that certain derivatives exhibit promising activity against Gram-positive and Gram-negative bacteria, highlighting the compound’s potential as a lead structure for antibiotic development.
The compound’s relevance extends to neurodegenerative diseases as well. Researchers have leveraged its scaffold to develop candidates targeting amyloid-beta aggregation, a hallmark pathological feature of Alzheimer’s disease. By incorporating structural motifs analogous to known bioactive compounds, 2-Bromo-4-bromomethyl-6-cyanobenzoic acid derivatives have shown potential in modulating cholinergic systems or inhibiting proteolytic enzymes involved in amyloid processing. This underscores the compound’s versatility as a building block for addressing neuroinflammatory and neurodegenerative conditions.
Advances in computational chemistry have further enhanced the utility of 2-Bromo-4-bromomethyl-6-cyanobenzoic acid in drug design. Molecular modeling studies predict favorable interactions between its structural features and biological targets, enabling rational optimization strategies. For example, virtual screening algorithms have identified novel analogs with improved solubility and reduced toxicity profiles, accelerating the hit-to-drug conversion process. Such computational approaches are particularly valuable in modern pharmaceutical research, where efficiency and precision are paramount.
The synthetic methodologies associated with 2-Bromo-4-bromomethyl-6-cyanobenzoic acid also warrant discussion. The compound can be synthesized through multi-step organic transformations involving bromination of benzoic acid precursors followed by cyanation reactions. Recent innovations in green chemistry have introduced more sustainable protocols, such as catalytic bromination under mild conditions or solvent-free cyanation techniques, which minimize waste generation and energy consumption. These advancements align with global efforts to promote environmentally responsible chemical synthesis.
In conclusion,2-Bromo-4-bromomethyl-6-cyanobenzoic acid (CAS No. 1807118-94-0) represents a cornerstone intermediate in contemporary medicinal chemistry. Its unique structural attributes enable diverse applications across oncology, antimicrobial therapy, and neurology, while ongoing research continues to uncover new possibilities through innovative synthetic and computational strategies. As drug discovery progresses into an era defined by precision and sustainability,2-Bromo-4-bromomethyl-6-cyanobenzoic acid is poised to remain a pivotal component in the development of next-generation therapeutics.
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